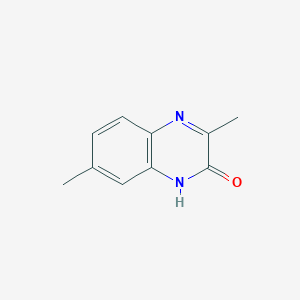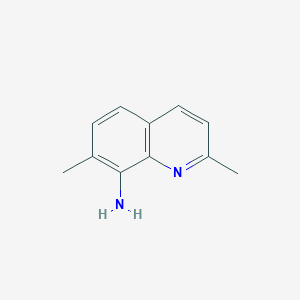
2,7-Dimethylquinolin-8-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Dimethylquinolin-8-amine is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse applications in medicinal and industrial chemistry. This compound features a quinoline core with two methyl groups at positions 2 and 7, and an amine group at position 8. Its molecular formula is C11H12N2.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dimethylquinolin-8-amine can be achieved through various methods. One common approach involves the nitration of quinoline to produce a mixture of 5- and 8-nitro derivatives, followed by reduction using tin powder in the presence of hydrochloric acid . Another method includes the amination of 8-chloroquinoline . These reactions typically require controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves large-scale nitration and reduction processes. The use of catalytic amounts of transition metals or metal-free ionic liquid-mediated reactions can enhance the efficiency and yield of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2,7-Dimethylquinolin-8-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert nitro derivatives to amines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Tin powder and hydrochloric acid are frequently used for reduction reactions.
Substitution: Reagents such as halogens and alkylating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinolines and quinoline N-oxides, which have significant applications in medicinal chemistry .
Applications De Recherche Scientifique
2,7-Dimethylquinolin-8-amine has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex quinoline derivatives.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,7-Dimethylquinolin-8-amine involves its interaction with various molecular targets. It can act as a ligand for coordination chemistry and serve as a directing group in organic synthesis . The compound’s effects are mediated through pathways involving single electron transfer (SET) and other catalytic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Aminoquinoline: Similar in structure but lacks the methyl groups at positions 2 and 7.
Quinoline: The parent compound without any substituents.
2-Methylquinoline: Contains a single methyl group at position 2.
Uniqueness
2,7-Dimethylquinolin-8-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of two methyl groups and an amine group provides distinct properties compared to other quinoline derivatives .
Propriétés
Formule moléculaire |
C11H12N2 |
|---|---|
Poids moléculaire |
172.23 g/mol |
Nom IUPAC |
2,7-dimethylquinolin-8-amine |
InChI |
InChI=1S/C11H12N2/c1-7-3-5-9-6-4-8(2)13-11(9)10(7)12/h3-6H,12H2,1-2H3 |
Clé InChI |
FBVOHRJIAHVORM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=C(C=C1)C=CC(=N2)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


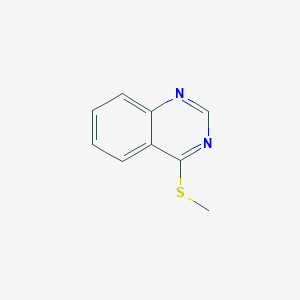
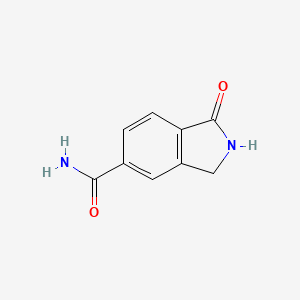
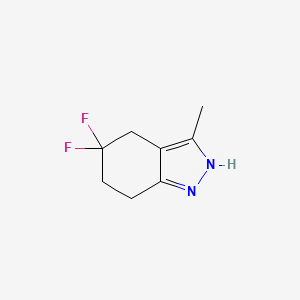
![5-Chloro-3-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B15071301.png)
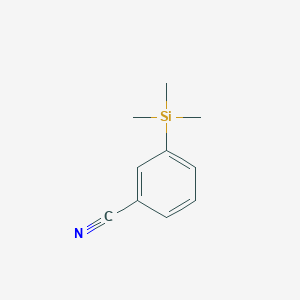
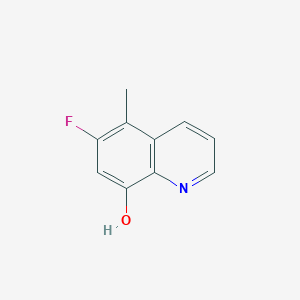
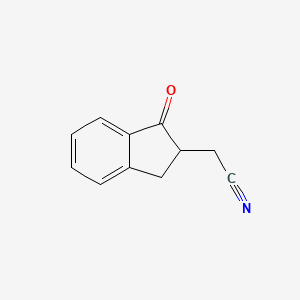
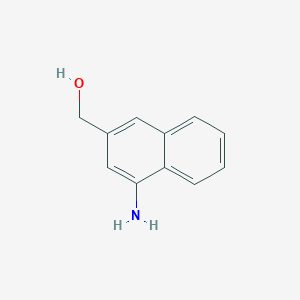
![3-Chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B15071322.png)
![Imidazo[1,2-a]pyrimidine-2-carbohydrazide](/img/structure/B15071327.png)

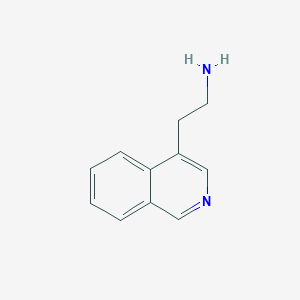
![6-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B15071339.png)
